molecular formula C23H24N4O5 B2684445 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione CAS No. 1105221-30-4

1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione

Katalognummer: B2684445
CAS-Nummer: 1105221-30-4
Molekulargewicht: 436.468
InChI-Schlüssel: QBIPONMAVLIZQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor researched for its potential in modulating striatal signaling pathways. PDE10A is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in the regulation of movement and motivation. By inhibiting PDE10A, this compound elevates intracellular levels of cyclic nucleotides cAMP and cGMP, thereby potentiating dopamine and glutamate receptor signaling. This mechanism has positioned it as a valuable pharmacological tool for studying basal ganglia function and for investigating novel therapeutic strategies for neuropsychiatric disorders such as schizophrenia and Huntington's disease. The compound's specific structural features, including the quinazoline-dione core and the substituted 1,2,4-oxadiazole moiety, are designed for optimal affinity and selectivity at the PDE10A enzyme. It is utilized in preclinical research to elucidate the role of PDE10A in behavior, cognition, and neuronal excitability, providing critical insights for CNS drug discovery programs.

Eigenschaften

IUPAC Name

1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5/c1-5-31-18-11-10-15(12-19(18)30-4)21-24-20(32-25-21)13-26-17-9-7-6-8-16(17)22(28)27(14(2)3)23(26)29/h6-12,14H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIPONMAVLIZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione is a complex organic compound that has attracted attention for its potential biological activities. This compound features a quinazoline core and an oxadiazole ring, which are known for their diverse pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C28H26N4O5 with a molecular weight of 498.5 g/mol. Its structure includes an oxadiazole ring linked to a quinazoline derivative, which enhances its reactivity and biological potential.

Property Value
Molecular FormulaC28H26N4O5
Molecular Weight498.5 g/mol
IUPAC NameThis compound
CAS Number1105197-16-7

The biological activity of this compound can be attributed to its interaction with various molecular targets:

Molecular Targets:

  • Kinases and Proteases: The compound can inhibit the activity of specific enzymes involved in cell signaling and proliferation.

Pathways Involved:

  • MAPK/ERK Pathway: It interferes with key signaling pathways that regulate cell growth and survival, leading to apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties.

Case Studies

  • Antibacterial Activity:
    • A study demonstrated that derivatives of 1,3,4-oxadiazole showed broad-spectrum antibacterial activity against strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/ml. These compounds not only inhibited planktonic growth but also prevented biofilm formation in a dose-dependent manner .
  • Antifungal Activity:
    • Another investigation revealed that oxadiazole derivatives exhibited antifungal effects against various fungal strains. The mechanism involved disruption of fungal cell membranes .
  • Cytotoxicity Studies:
    • In vitro cytotoxicity assessments indicated that while some derivatives displayed moderate toxicity against HepG2 liver cancer cells (LD50 >32 μg/ml), others showed minimal hemolytic activity against human erythrocytes .

Comparative Analysis with Similar Compounds

The unique structural features of this compound differentiate it from other similar compounds:

Compound Activity
1-(3-Ethoxy-4-methoxyphenyl) derivativesAntibacterial
Aryl/Heteroaryl derivativesAntifungal
Amino derivativesAntimicrobial

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

However, insights from related heterocyclic systems can be extrapolated:

Core Heterocyclic Frameworks

  • Quinazoline-2,4-dione derivatives (e.g., 3-(3-methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione ):

    • These compounds often exhibit bioactivity linked to their ability to interact with enzymes or receptors via hydrogen bonding and π-π stacking.
    • Substituents like methoxy groups enhance lipophilicity and metabolic stability compared to unsubstituted analogs .
  • 1,2,4-Oxadiazole-containing compounds (e.g., 4-(4-hydroxy-3-methoxybenzylidene-amino)-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione ): The oxadiazole ring contributes to rigidity and electronic effects, influencing binding affinity. Derivatives with aryl substitutions (e.g., 4-ethoxy-3-methoxyphenyl) may improve target selectivity .

Functional Group Contributions

  • Methoxy groups are associated with enhanced electron-donating effects, which can stabilize interactions with aromatic residues in protein binding pockets .

Crystallographic and Computational Insights

  • Structural Analysis: X-ray crystallography (e.g., using SHELX software ) reveals that similar compounds adopt planar conformations, facilitating stacking interactions. For example, 4-(4-hydroxy-3-methoxybenzylidene-amino)-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione exhibits a disordered structure with a mean C–C bond length of 0.004 Å .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis involves multi-step pathways starting from quinazoline and oxadiazole precursors. Critical steps include:

  • Coupling reactions : Oxadiazole formation via cyclization of acylhydrazides with nitriles under reflux conditions (e.g., DMF, 80–100°C) .
  • Functional group protection : Methoxy and ethoxy groups on the phenyl ring require protection during reactive steps to prevent undesired side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/methanol) to isolate the final product .
  • Monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress and purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural elucidation :
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms connectivity, particularly for the oxadiazole and quinazoline moieties .
  • Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₅N₅O₅: 488.1932) .
    • Purity assessment :
  • HPLC with UV detection (λ = 254 nm) ensures >95% purity .
  • Elemental analysis (C, H, N) matches theoretical values within ±0.4% .

Q. How do structural features influence its biological activity?

  • Quinazoline core : Acts as a kinase-binding scaffold, with the 2,4-dione group enhancing hydrogen bonding to ATP-binding pockets .
  • Oxadiazole moiety : Improves metabolic stability and membrane permeability .
  • Substituent effects :
  • 4-Ethoxy-3-methoxyphenyl : Electron-donating groups modulate electronic properties, affecting receptor binding .
  • Isopropyl group : Hydrophobic interactions enhance target affinity .

Q. How can solubility and stability be assessed for in vitro studies?

  • Solubility :
  • Shake-flask method : Measure equilibrium solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C .
  • UV-Vis spectroscopy : Quantify concentration via absorbance at λ_max (~280 nm) .
    • Stability :
  • pH stability : Incubate in buffers (pH 1–10) for 24h; monitor degradation via HPLC .
  • Thermal stability : TGA/DSC analysis determines decomposition temperature (>200°C typical for oxadiazoles) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Design of Experiments (DOE) : Vary temperature (60–120°C), solvent (DMF vs. THF), and catalyst (e.g., pyridine vs. triethylamine) to identify optimal conditions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves yield by 15–20% for oxadiazole cyclization .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution in quinazoline functionalization .

Q. What strategies are used to analyze structure-activity relationships (SAR)?

  • Systematic substitution :
  • Replace 4-ethoxy-3-methoxyphenyl with halogenated or nitro-substituted analogs to assess electronic effects on kinase inhibition .
  • Modify the isopropyl group to cyclopropyl or tert-butyl to study steric impacts .
    • Biological assays :
  • Kinase inhibition profiling : Screen against EGFR, VEGFR-2, and PI3Kα at 1–10 μM concentrations .
  • Computational docking : Use AutoDock Vina to predict binding poses in kinase domains (PDB: 1M17) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay standardization :
  • Use consistent cell lines (e.g., HepG2 for cytotoxicity, HEK293 for kinase assays) and controls (e.g., staurosporine) .
  • Validate IC₅₀ values via dose-response curves (n ≥ 3 replicates) .
    • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies .

Q. What methodologies elucidate the compound’s mechanism of action?

  • Kinase activity assays : Measure ATPase activity using malachite green phosphate detection .
  • Western blotting : Assess downstream signaling (e.g., ERK phosphorylation in cancer cells) .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts .

Q. How can computational modeling guide derivative design?

  • QSAR models : Use CoMFA/CoMSIA to correlate substituent properties (logP, polar surface area) with activity .
  • ADMET prediction : SwissADME predicts bioavailability, BBB penetration, and CYP450 interactions .

Q. What comparative analyses are relevant against structural analogs?

  • Bioisosteric replacement : Compare oxadiazole with 1,3,4-thiadiazole or 1,2,3-triazole analogs for potency and toxicity .
  • Pharmacophore mapping : Align key features (H-bond acceptors, hydrophobic regions) with reference inhibitors (e.g., gefitinib) .

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